4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound that integrates both pyridine and pyrimidine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of various pharmaceuticals. Its structural formula is represented as CHN, and it is identified by the CAS number 90916-52-2. The compound primarily acts as a selective inhibitor of the Bcr-Abl tyrosine kinase, which is implicated in several types of cancers, including chronic myelogenous leukemia.
4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine can be synthesized through various chemical reactions, often involving pyrimidine derivatives. It falls under the classification of pyrimidine derivatives and is categorized as a small molecule drug candidate. Its synthesis and applications are relevant in the fields of organic chemistry and pharmacology, where it serves as a building block for more complex structures .
The synthesis of 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine typically involves coupling reactions between 4-methylpyrimidine-2-amine and 3-bromopyridine. The reaction conditions often require a base such as potassium carbonate and a palladium catalyst to facilitate the formation of the pyridine-pyrimidine bond. The process can be optimized using continuous flow reactors in industrial settings to improve yield and quality .
In laboratory settings, methods such as Buchwald-Hartwig amination have been employed, allowing for the synthesis of various derivatives under different solvent conditions. For instance, reactions can be performed in solvents like toluene or DMF (dimethylformamide), with yields varying based on the specific conditions used .
The molecular structure of 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine consists of a pyrimidine ring substituted with a methyl group at position 4 and a pyridine ring at position 6. The compound's structural formula is:
The compound's molecular weight is approximately 186.21 g/mol. Its structural characteristics contribute to its biological activity, particularly in inhibiting tyrosine kinases .
4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine participates in various chemical reactions, including:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry .
The primary mechanism of action for 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine involves its role as a selective inhibitor of Bcr-Abl tyrosine kinase. By binding to the active site of this enzyme, it disrupts downstream signaling pathways critical for cell growth and proliferation, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. This inhibition leads to reduced cancer cell growth and proliferation .
The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), significantly influence the bioavailability of this compound, affecting its therapeutic efficacy.
4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine exhibits several notable physical properties:
Chemical properties include its stability under standard laboratory conditions, with reactivity primarily observed during synthetic modifications or when interacting with specific reagents.
Data regarding melting point or boiling point may vary but are generally not extensively documented in public databases .
The primary applications of 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine are found within medicinal chemistry. It serves as:
Additionally, it has been studied for its role in developing other therapeutic agents targeting similar pathways .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: